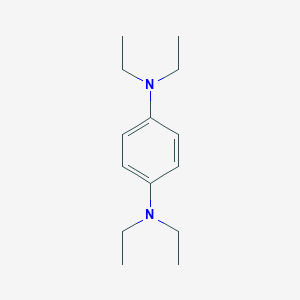

N-(2,6-Dimethylphenyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

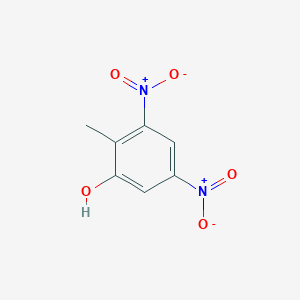

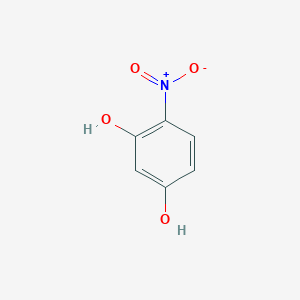

N-(2,6-Dimethylphenyl)piperidine, commonly known as DMPP, is a chemical compound that belongs to the family of piperidine derivatives. It is a colorless liquid that has a strong odor and is soluble in water. DMPP is widely used in scientific research as it has several applications in the field of biochemistry and physiology.

Wirkmechanismus

DMPP binds to the nAChRs and activates them, leading to the release of neurotransmitters such as dopamine, acetylcholine, and serotonin. This activation results in various physiological effects such as muscle contraction, increased heart rate, and increased blood pressure.

Biochemische Und Physiologische Effekte

DMPP has several biochemical and physiological effects. It is a potent activator of nAChRs, which are involved in several physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DMPP has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters in the brain. It has also been shown to increase heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

DMPP has several advantages for lab experiments. It is a potent and selective agonist of nAChRs, which makes it an ideal ligand for studying these receptors. DMPP is also readily available and relatively inexpensive. However, DMPP has some limitations for lab experiments. It has a short half-life, which limits its use in long-term studies. DMPP also has a strong odor, which can be a problem in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of DMPP. One area of research is the development of new ligands for nAChRs that are more selective and potent than DMPP. Another area of research is the study of the role of nAChRs in various physiological processes such as addiction, cognition, and pain. Additionally, the use of DMPP in drug discovery and development is an area of ongoing research.

Conclusion:

DMPP is a potent ligand for nAChRs that has several applications in scientific research. It is widely used to study the structure and function of these receptors and their role in various physiological processes. DMPP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMPP, including the development of new ligands for nAChRs and the study of the role of these receptors in various physiological processes.

Synthesemethoden

DMPP can be synthesized by the reaction of 2,6-dimethylbenzaldehyde with piperidine in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is then purified by distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

DMPP has several applications in scientific research. It is widely used as a ligand in the study of nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs, which are important neurotransmitter receptors in the nervous system. It is used to study the structure and function of these receptors and their role in various physiological processes.

Eigenschaften

CAS-Nummer |

81506-15-2 |

|---|---|

Produktname |

N-(2,6-Dimethylphenyl)piperidine |

Molekularformel |

C13H19N |

Molekulargewicht |

189.3 g/mol |

IUPAC-Name |

1-(2,6-dimethylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-14/h6-8H,3-5,9-10H2,1-2H3 |

InChI-Schlüssel |

AHWKTAIPEJXMBF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N2CCCCC2 |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)N2CCCCC2 |

Andere CAS-Nummern |

81506-15-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)

![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)